1,2,3-Hexanetriol
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Overview
Description
1,2,3-Hexanetriol is an organic compound with the molecular formula C6H14O3. It is a trihydroxy alcohol, meaning it contains three hydroxyl groups (-OH) attached to a six-carbon chain. This compound is known for its hygroscopic nature and is used in various industrial and scientific applications due to its unique chemical properties .
Mechanism of Action
1,2,3-Hexanetriol, also known as hexane-1,2,3-triol, is a chemical compound with the molecular formula C6H14O3 . This article will discuss its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
It’s known that polyols like this compound can interact with proteins and other biomolecules, potentially influencing their structure and function .
Mode of Action
This compound may interact with its targets through hydrogen bonding, similar to other polyols . These interactions can stabilize the structure of proteins and other biomolecules, particularly under conditions of stress such as desiccation .
Biochemical Pathways
It’s known that polyols can influence protein structure and function, potentially affecting multiple biochemical pathways .
Result of Action
This compound may protect proteins and other biomolecules from damage under stress conditions, such as desiccation . This could have various effects at the molecular and cellular level, depending on the specific proteins and pathways involved.
Action Environment
The action of this compound may be influenced by various environmental factors. For example, its ability to protect proteins from desiccation could be particularly important in dry environments . Additionally, factors such as temperature and pH could potentially influence its interactions with proteins and other targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3-Hexanetriol can be synthesized through several methods. One common method involves the reduction of 1,2,3-hexanetrione using sodium borohydride (NaBH4) as a reducing agent. The reaction typically occurs in an aqueous or alcoholic medium at room temperature, yielding this compound as the primary product .
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of hexane-1,2,3-trione. This process involves the use of a metal catalyst, such as palladium or nickel, under high pressure and temperature conditions. The reaction is carried out in a hydrogen atmosphere, resulting in the reduction of the trione to the triol .
Chemical Reactions Analysis
Types of Reactions
1,2,3-Hexanetriol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form hexane-1,2,3-trione using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to hexane-1,2,3-triol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through reactions with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in an aqueous or alcoholic medium.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine.
Major Products Formed
Oxidation: Hexane-1,2,3-trione.
Reduction: Hexane-1,2,3-triol.
Substitution: Various esters or ethers depending on the substituent introduced.
Scientific Research Applications
1,2,3-Hexanetriol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and as a stabilizer for proteins and enzymes.
Medicine: this compound is investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is used in the production of polymers, resins, and as a plasticizer in various materials
Comparison with Similar Compounds
Similar Compounds
1,2,6-Hexanetriol: Similar in structure but with hydroxyl groups at different positions.
Glycerol: A trihydroxy alcohol with a shorter carbon chain.
1,2,3-Heptanetriol: A similar compound with an additional carbon in the chain.
Uniqueness
1,2,3-Hexanetriol is unique due to its specific arrangement of hydroxyl groups, which imparts distinct chemical and physical properties. Compared to glycerol, it has a longer carbon chain, providing different solubility and reactivity characteristics. Its structure allows for specific interactions in biological and chemical systems, making it valuable in various applications .
Properties
CAS No. |
90325-47-6 |
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Molecular Formula |
C6H14O3 |
Molecular Weight |
134.17 g/mol |
IUPAC Name |
(2R,3S)-hexane-1,2,3-triol |
InChI |
InChI=1S/C6H14O3/c1-2-3-5(8)6(9)4-7/h5-9H,2-4H2,1H3/t5-,6+/m0/s1 |
InChI Key |
XYXCXCJKZRDVPU-NTSWFWBYSA-N |
SMILES |
CCCC(C(CO)O)O |
Isomeric SMILES |
CCC[C@@H]([C@@H](CO)O)O |
Canonical SMILES |
CCCC(C(CO)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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